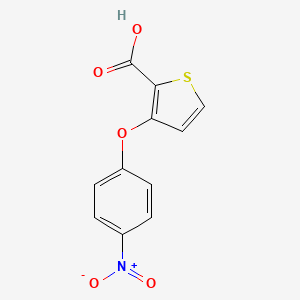

3-(4-nitrophenoxy)thiophene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

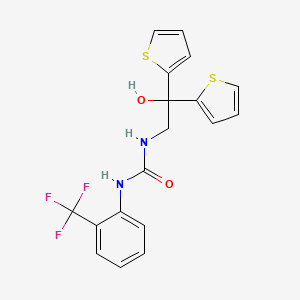

3-(4-nitrophenoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5S . It has a molecular weight of 265.25 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(4-nitrophenoxy)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(4-nitrophenoxy)thiophene-2-carboxylic acid is represented by the InChI code 1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

3-(4-nitrophenoxy)thiophene-2-carboxylic acid is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid , have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways within cancer cells, potentially leading to the development of new therapeutic agents .

Anti-inflammatory Applications

The structural analogs of thiophene have been utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity in this domain suggests that 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be a precursor or a lead compound for creating new anti-inflammatory medications .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be investigated for its efficacy in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial materials .

Organic Electronics: Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could be a valuable compound in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to its potential for electronic communication and intramolecular charge transfer .

Optoelectronics: Light-Harvesting

The unique electronic properties of thiophene derivatives make them suitable for use in light-harvesting applications3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could contribute to the development of organic solar cells and other optoelectronic devices that require efficient light absorption and conversion .

Dental Anesthetics

Some thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. Exploring the properties of 3-(4-nitrophenoxy)thiophene-2-carboxylic Acid could lead to the creation of new anesthetics with improved efficacy and safety profiles .

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-nitrophenoxy)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSTZGBMJSOKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenoxy)thiophene-2-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)

![[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2853257.png)

![{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2853259.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2853261.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2853264.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)

![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)